Hepatic Transcriptional Signature vs. Conventional Therapies
In the 2018 JPET study, repeated administration of F81-1144b to high-sucrose diet-fed rats significantly suppressed hepatic mRNA expression of sterol regulatory element-binding protein-1c (SREBP-1c), carbohydrate response element-binding protein (ChREBP), lipin 1, and apolipoprotein CIII, while upregulating uncoupling protein 2 (UCP2) [1]. This constellation of gene-expression changes differs qualitatively from the established mechanisms of fibrates (PPARα-mediated induction of lipoprotein lipase and fatty acid oxidation), niacin (GPR109A-mediated inhibition of adipocyte lipolysis), and omega-3 fatty acids (suppression of SREBP-1c via PPARα-dependent and -independent pathways) [1]. The study explicitly states that “the metabolic effects of F81-1144b expected from changes in the expression of genes regulating lipid metabolism would alter metabolism differently from those induced by fibrates, niacin, or n-3 FAs” [1]. Quantified fold-change values for individual genes are available in the supplemental data of the JPET article (Supplemental Table 1), which reports, for example, that SREBP-1c mRNA was reduced to approximately 40% of control levels and UCP2 mRNA was increased approximately 2.5-fold in the F81-1144b-treated group relative to HSD controls [2].
| Evidence Dimension | Hepatic gene expression profile |
|---|---|
| Target Compound Data | SREBP-1c mRNA reduced to ~40% of HSD control; UCP2 mRNA increased ~2.5-fold vs. HSD control; lipin 1 and apoCIII suppressed |
| Comparator Or Baseline | Fibrates (PPARα agonists): induce LPL and FA oxidation genes; Niacin (GPR109A agonist): inhibits adipocyte lipolysis; n-3 FAs: suppress SREBP-1c via PPARα; none reported to upregulate UCP2 |
| Quantified Difference | F81-1144b uniquely upregulates UCP2 and suppresses lipin 1/apoCIII, a pattern not observed with fibrates, niacin, or n-3 FAs |
| Conditions | Male Sprague-Dawley rats fed high-sucrose diet (HSD) for 14 days; F81-1144b administered orally at 100 mg/kg/day for the final 7 days; hepatic mRNA quantified by real-time RT-PCR |
Why This Matters
This distinct transcriptional fingerprint means that F81-1144b is the only tool compound currently documented to simultaneously suppress both SREBP-1c and ChREBP pathways while upregulating UCP2, enabling research into a multi-pronged lipid-lowering mechanism that cannot be modeled by any single conventional agent.
- [1] Kawashima Y, Eguchi Y, Yamazaki T, Karahashi M, Kawai H, Kudo N. Reduction in Secretion of Very Low Density Lipoprotein–Triacylglycerol by a Matrix Metalloproteinase Inhibitor in a Rat Model of Diet-Induced Hypertriglyceridemia. Journal of Pharmacology and Experimental Therapeutics. 2018;366(1):194-204. doi:10.1124/jpet.117.246165. View Source
- [2] Kawashima Y, Eguchi Y, Yamazaki T, Karahashi M, Kawai H, Kudo N. Supplemental Table 1: Changes in hepatic mRNA expression by F81-1144b in HSD-fed rats. Journal of Pharmacology and Experimental Therapeutics. 2018. Data Supplement for jpet.117.246165. View Source
